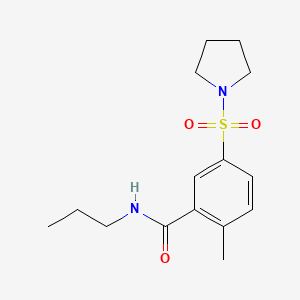
2-methyl-N-propyl-5-(pyrrolidin-1-ylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-propyl-5-(pyrrolidin-1-ylsulfonyl)benzamide, also known as MPSB, is a chemical compound that has been extensively studied for its potential use in scientific research. MPSB is a sulfonyl amide derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various cellular processes.
Wirkmechanismus
The mechanism of action of 2-methyl-N-propyl-5-(pyrrolidin-1-ylsulfonyl)benzamide is not fully understood, but it is thought to act as a modulator of ion channels and G protein-coupled receptors. This compound has been shown to bind to the intracellular side of ion channels, causing a conformational change that alters the channel's activity. This compound has also been shown to bind to the transmembrane region of G protein-coupled receptors, causing a change in the receptor's conformation and altering its signaling activity.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the modulation of ion channel activity, the regulation of G protein-coupled receptor signaling, and the inhibition of protein-protein interactions. This compound has also been shown to have anti-inflammatory and anti-nociceptive effects, making it a potential therapeutic agent for the treatment of pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-methyl-N-propyl-5-(pyrrolidin-1-ylsulfonyl)benzamide in lab experiments is its specificity for certain ion channels and G protein-coupled receptors, allowing researchers to investigate the function of these proteins in a targeted manner. However, one limitation of using this compound is its potential off-target effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for the use of 2-methyl-N-propyl-5-(pyrrolidin-1-ylsulfonyl)benzamide in scientific research. One area of interest is the investigation of the role of this compound in the regulation of neuronal activity, particularly in the context of neurological disorders such as epilepsy and Parkinson's disease. This compound may also have potential as a therapeutic agent for the treatment of pain and inflammation, and further research in this area is warranted. Additionally, the development of more specific and potent analogues of this compound may lead to the discovery of novel targets for drug development.
Synthesemethoden
The synthesis of 2-methyl-N-propyl-5-(pyrrolidin-1-ylsulfonyl)benzamide involves the reaction of 2-methyl-5-nitrobenzoic acid with propylamine, followed by the reduction of the resulting nitro compound with iron powder. The resulting amine is then reacted with pyrrolidine-1-sulfonyl chloride to yield this compound.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-propyl-5-(pyrrolidin-1-ylsulfonyl)benzamide has been used in a variety of scientific research applications, including the study of ion channels, G protein-coupled receptors, and protein-protein interactions. This compound has been shown to modulate the activity of various ion channels, including potassium channels and calcium channels, making it a valuable tool for investigating the role of these channels in cellular processes. This compound has also been used to study the function of G protein-coupled receptors, which play a critical role in cellular signaling pathways.
Eigenschaften
IUPAC Name |
2-methyl-N-propyl-5-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-3-8-16-15(18)14-11-13(7-6-12(14)2)21(19,20)17-9-4-5-10-17/h6-7,11H,3-5,8-10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGKVPWPTGKREV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

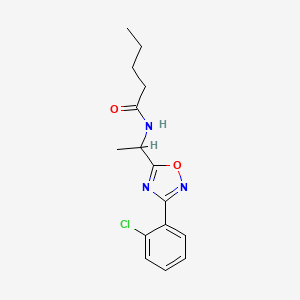

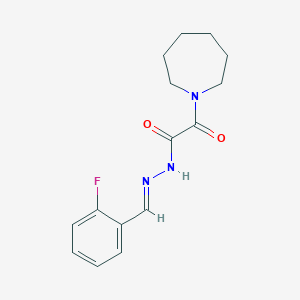
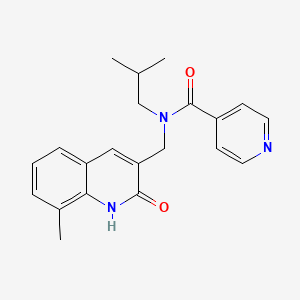
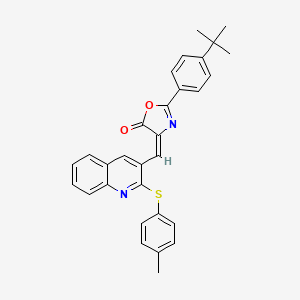
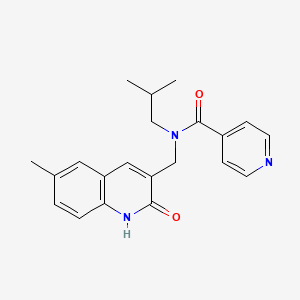




![N-(3-chloro-4-fluorophenyl)-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7696175.png)

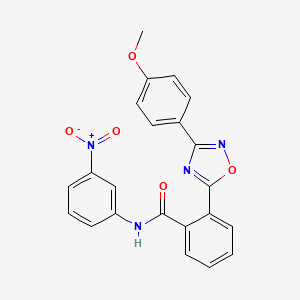
![N-(6-tert-Butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7696199.png)